2-Methyl-2H-isoindole-1-carbaldehyde
Description
Properties
IUPAC Name |
2-methylisoindole-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-6-8-4-2-3-5-9(8)10(11)7-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPCSAWJJSPJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=CC2=C1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-isoindole-1-carbaldehyde typically involves the condensation of 2-methylbenzaldehyde with an appropriate amine under acidic or basic conditions. One common method includes the use of a copper-catalyzed cascade reaction, which involves the condensation and a-arylation between 2-halobenzaldehydes and amino acid esters . This method provides a straightforward and efficient synthesis route.
Industrial Production Methods: While specific industrial production methods for 2-Methyl-2H-isoindole-1-carbaldehyde are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2H-isoindole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed:
Oxidation: 2-Methyl-2H-isoindole-1-carboxylic acid.
Reduction: 2-Methyl-2H-isoindole-1-methanol.
Substitution: Various substituted isoindole derivatives depending on the reagent used.
Scientific Research Applications
2-Methyl-2H-isoindole-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-isoindole-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to the modulation of biological pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Isoindole vs. Indole Derivatives
A key structural analogue is 5-Methyl-1H-indole-3-carbaldehyde (CAS#: 52562-50-2), an indole derivative with a methyl group at the 5-position and an aldehyde at the 3-position . While both compounds share a fused bicyclic aromatic system and aldehyde functionality, their differences lie in:
- Ring Structure : Isoindole (benzene fused to pyrrole at positions 1-2) vs. indole (benzene fused to pyrrole at positions 2-3).
- Substituent Positions : The aldehyde group in 2-Methyl-2H-isoindole-1-carbaldehyde is at the 1-position, whereas in 5-Methyl-1H-indole-3-carbaldehyde, it is at the 3-position.
Physicochemical and Spectral Properties
A hypothetical comparison based on structural analogues is outlined below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
